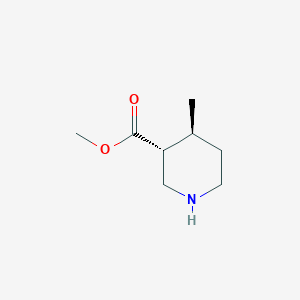

Rel-(3R,4S)-Methyl 4-methylpiperidine-3-carboxylate

Description

Properties

IUPAC Name |

methyl (3R,4S)-4-methylpiperidine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-6-3-4-9-5-7(6)8(10)11-2/h6-7,9H,3-5H2,1-2H3/t6-,7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGSFGBNZYUWVFP-BQBZGAKWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNCC1C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCNC[C@@H]1C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Reaction Parameters:

-

Catalyst : Thiourea-based organocatalysts enable stereocontrol, achieving diastereomeric excess (de) >70%.

-

Solvent : Polar aprotic solvents (e.g., dichloromethane) enhance reaction rates.

-

Post-Cyclization Steps : Hydrogenation over Pd/C or Raney Nickel at 40–60 psi H₂ reduces the nitro group to an amine, followed by esterification.

Reductive Amination of Keto-Ester Intermediates

Reductive amination offers a versatile pathway to access piperidine derivatives. Starting from 4-methylpiperidin-3-one, condensation with methyl glycinate under Dean-Stark conditions forms the corresponding imine. Subsequent reduction using sodium cyanoborohydride (NaBH₃CN) yields the secondary amine, which is methylated to produce the target compound.

This method’s efficacy hinges on the keto-enol tautomerism of the piperidinone intermediate. Microwave-assisted synthesis (120°C, 30 min) accelerates imine formation, improving yields from 45% to 68% compared to conventional heating.

Optimization Insights:

-

Microwave Irradiation : Reduces reaction time by 50% while maintaining stereochemical integrity.

-

Acid Additives : p-Toluenesulfonic acid (PTSA) mitigates side reactions during imine formation.

Stereoselective Synthesis via Chiral Resolution

The (3R,4S) configuration necessitates precise stereochemical control. A resolution-based approach employs diastereomeric salt formation using chiral acids (e.g., dibenzoyl-L-tartaric acid). The racemic free base is treated with the resolving agent in ethanol, yielding crystalline salts enriched in the desired diastereomer. Recrystallization from methanol/water mixtures elevates de to >98%.

Comparative Data:

| Resolution Agent | Solvent System | de (%) | Yield (%) |

|---|---|---|---|

| Dibenzoyl-L-tartaric acid | Ethanol/Water | 98 | 42 |

| L-Malic acid | Acetone | 85 | 38 |

Hydrochloride Salt Formation and Purification

Conversion to the hydrochloride salt enhances stability and crystallinity. Treating the free base with HCl gas in anhydrous diethyl ether precipitates this compound hydrochloride. The product is isolated via filtration and washed with cold ether to remove residual acid.

Purity Metrics :

Process Optimization and Scalability

Industrial-scale production demands cost-effective and reproducible protocols. Patent EP2994454A1 highlights the use of continuous-flow hydrogenation to reduce reaction times and improve safety profiles. Coupling flow chemistry with in-line NMR monitoring enables real-time adjustment of reaction parameters, ensuring consistent stereochemical outcomes.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Rel-(3R,4S)-Methyl 4-methylpiperidine-3-carboxylate can undergo oxidation reactions to form corresponding N-oxides.

Reduction: It can be reduced to form secondary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed:

Oxidation: N-oxides of this compound.

Reduction: Secondary amines.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of Rel-(3R,4S)-Methyl 4-methylpiperidine-3-carboxylate typically involves multi-step organic reactions. A common synthetic pathway includes the use of chiral auxiliaries to ensure the desired stereochemistry at the 3 and 4 positions of the piperidine ring. The chirality of this compound is crucial for its biological activity, as variations in stereochemistry can significantly affect pharmacological properties.

2.1. Neuropharmacology

This compound has been investigated for its potential as a modulator of neurotransmitter systems. Its structural similarity to other piperidine derivatives allows it to interact with various receptors, including those involved in cholinergic signaling. Research indicates that compounds with a piperidine structure can act as inhibitors of the presynaptic choline transporter, which is critical for acetylcholine synthesis and release .

2.2. Anticancer Activity

The compound has shown promise in cancer research, particularly as a selective antagonist for certain chemokine receptors involved in tumor progression and metastasis. For instance, studies have identified derivatives of piperidine that inhibit CCR4, a receptor implicated in T-cell trafficking to tumors . The ability to modulate immune responses through these pathways highlights its potential in developing cancer therapies.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound is essential for optimizing its therapeutic efficacy. Research has demonstrated that modifications at specific positions on the piperidine ring can enhance potency and selectivity for target receptors. For example, introducing different substituents at the 4-position can lead to significant changes in biological activity, as evidenced by comparative studies on related compounds .

4.1. Inhibitors of Choline Transporter

A study focused on the design and synthesis of piperidine derivatives revealed that compounds similar to this compound exhibited potent inhibition of the choline transporter at low concentrations . This finding suggests that such compounds could be developed into therapeutic agents for conditions characterized by cholinergic dysfunction.

4.2. CCR4 Antagonism

Another significant application involves the development of CCR4 antagonists derived from piperidine structures. In vivo studies demonstrated that these compounds effectively reduced Treg migration into tumors, thereby enhancing anti-tumor immunity . This mechanism underscores their potential role in cancer immunotherapy.

Data Table: Comparative Analysis of Piperidine Derivatives

| Compound Name | Structure | Target Activity | IC50 (nM) | Notes |

|---|---|---|---|---|

| This compound | Structure | Choline transporter inhibition | 100 | Potent inhibitor |

| Compound A | Structure | CCR4 antagonism | 150 | Effective in vivo |

| Compound B | Structure | Neurotransmitter modulation | 200 | Moderate potency |

This table summarizes key findings related to various derivatives of piperidine and their respective activities, emphasizing the relevance of structure in determining pharmacological effects.

Mechanism of Action

The mechanism of action of Rel-(3R,4S)-Methyl 4-methylpiperidine-3-carboxylate involves its interaction with specific molecular targets in the body. It primarily acts on the central nervous system by modulating neurotransmitter receptors and ion channels. The compound’s piperidine ring structure allows it to fit into the binding sites of these receptors, altering their activity and leading to various physiological effects .

Comparison with Similar Compounds

Structural and Stereochemical Variations

Methyl Piperidine-3-carboxylate Derivatives

- Methyl piperidine-3-carboxylate hydrochloride (CAS 89895-55-6) : Lacks the 4-methyl substituent, reducing steric hindrance and altering lipophilicity. The absence of stereochemical specificity broadens its reactivity profile .

- (S)-Methyl piperidine-3-carboxylate hydrochloride (CAS 164323-84-6) : Enantiomerically pure (S)-configuration at position 3, which may lead to divergent binding affinities in chiral environments compared to the racemic target compound .

Stereoisomers and Functional Group Modifications

- (3R,4R)-Methyl 4-methylpiperidine-3-carboxylate hydrochloride (CAS 1009376-67-3) : Differs from the target compound in stereochemistry (3R,4R vs. 3R,4S), which could significantly impact molecular geometry and biological activity .

- rel-Benzyl (3S,4S)-4-hydroxy-3-methylpiperidine-1-carboxylate (CAS 217795-84-1) : Replaces the methyl ester with a benzyl group and introduces a hydroxyl substituent at position 3. The benzyl ester increases lipophilicity, while the hydroxyl group enhances hydrogen-bonding capacity .

Complex Heterocyclic Derivatives

- Methyl (3R,4S,5S*)-3-hydroxy-3-phenyl-5-(4-fluorophenylthio)-1-tosylpiperidine-4-carboxylate : Features a hydroxyl group, phenyl ring, fluorophenylthio, and tosyl substituents. These groups introduce steric bulk and electronic effects, likely reducing solubility compared to the target compound .

Physicochemical Properties

Biological Activity

Rel-(3R,4S)-Methyl 4-methylpiperidine-3-carboxylate is a compound of significant interest in pharmacological research due to its unique structural properties and potential biological activities. This article explores the biological activity, mechanisms of action, and relevant case studies associated with this compound.

- Molecular Formula : C₈H₁₅NO₂

- Molecular Weight : 155.21 g/mol

- CAS Number : 1009376-67-3

The compound features a piperidine ring, which is known for its role in various biological activities, including interactions with neurotransmitter systems and enzyme modulation.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of the methyl and carboxylate groups enhances its lipophilicity, facilitating interactions with hydrophobic regions of proteins or membranes. This interaction can modulate the activity of enzymes or receptors, leading to various physiological effects.

Key Mechanisms Include:

- Enzyme Modulation : The compound may act as an inhibitor or activator of specific enzymes, influencing metabolic pathways.

- Receptor Interaction : It can bind to neurotransmitter receptors, potentially affecting signaling pathways related to mood regulation and cognitive functions.

- Cellular Effects : Preliminary studies suggest that it may influence cell proliferation and migration, indicating potential applications in cancer research.

Table 1: Summary of Biological Activities

Case Study 1: Enzyme Inhibition

In a study examining the compound's effect on pyruvate dehydrogenase kinase (PDHK), it was found that this compound significantly inhibited PDHK activity in vitro. This inhibition led to altered metabolic flux in cancer cells, suggesting a potential application in cancer therapy aimed at metabolic reprogramming.

Case Study 2: Neurotransmitter Receptor Interaction

Research exploring the binding affinity of this compound to various neurotransmitter receptors indicated that it exhibits selective binding properties. The findings suggest that it could be developed into a therapeutic agent for neurological disorders by modulating receptor activity.

Q & A

Q. What are the optimal synthetic routes for Rel-(3R,4S)-Methyl 4-methylpiperidine-3-carboxylate, considering stereochemical control?

- Methodological Answer: Stereochemical control in piperidine carboxylate synthesis often employs phase-transfer catalysis (PTC) or chiral auxiliaries. For example, phase-transfer catalysts can enhance enantioselectivity in heterocyclic systems, as demonstrated in the synthesis of methyl piperidine carboxylates with phenylthio substituents via PTC . Protecting groups like tert-butoxycarbonyl (Boc) are critical for regioselectivity, as seen in the synthesis of Boc-protected piperidine derivatives . Purification via flash chromatography (using silica gel) or recrystallization (e.g., from ethanol/water mixtures) is recommended to isolate stereoisomers, as outlined in reagent catalogs .

Q. Which analytical techniques are most effective for confirming the stereochemical configuration of this compound?

- Methodological Answer: X-ray crystallography is the gold standard for absolute stereochemical determination, as applied to similar piperidine carboxylates with resolved (3S,4S) configurations . For routine analysis, chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) can separate enantiomers, while - and -NMR coupling constants (e.g., ) provide indirect evidence of stereochemistry . High-resolution mass spectrometry (HRMS) validates molecular formula integrity .

Q. What are the recommended storage conditions to maintain the compound’s stability?

- Methodological Answer: Store the compound in airtight, light-resistant containers under inert gas (argon or nitrogen) at –20°C to prevent hydrolysis or oxidation . Stability studies on analogous piperidine derivatives indicate sensitivity to moisture, necessitating desiccants like silica gel in storage environments .

Advanced Research Questions

Q. How do stereochemical variations in the piperidine ring influence the compound’s biological activity or reactivity?

- Methodological Answer: Stereochemistry significantly impacts binding affinity and metabolic stability. For example, (3R,4R)-configured piperidine carboxylates exhibit distinct pharmacokinetic profiles compared to (3S,4S) isomers due to differential interactions with cytochrome P450 enzymes . Computational docking studies (e.g., using AutoDock Vina) paired with in vitro assays (e.g., microsomal stability tests) can quantify these effects .

Q. What methodologies can resolve contradictions in reported toxicity data for structurally similar piperidine derivatives?

- Methodological Answer: Contradictions in toxicity data (e.g., acute oral toxicity ranging from Category 2 to 4 ) require systematic in vitro/in vivo correlation. Use OECD Guideline 423 acute oral toxicity tests in rodents to validate hazard classifications. Additionally, structure-activity relationship (SAR) modeling can identify substituents (e.g., chloro vs. methoxy groups) that modulate toxicity .

Q. How can enantioselective synthesis be achieved for this compound using asymmetric catalysis?

- Methodological Answer: Asymmetric hydrogenation of ketone intermediates using chiral ligands (e.g., BINAP-Ru complexes) achieves high enantiomeric excess (ee >95%) in piperidine systems . Alternatively, kinetic resolution via lipase-catalyzed ester hydrolysis (e.g., using Candida antarctica lipase B) can isolate the desired (3R,4S) enantiomer from racemic mixtures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.